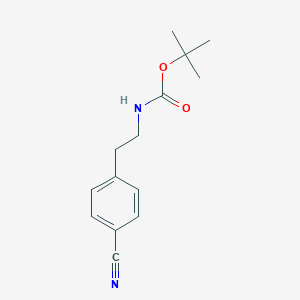

tert-Butyl 4-cyanophenethylcarbamate

説明

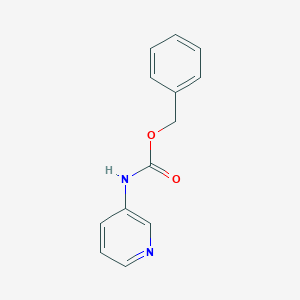

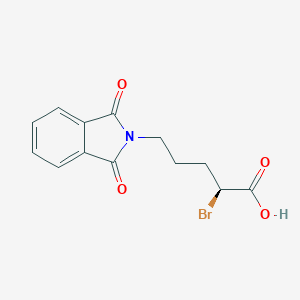

“tert-Butyl 4-cyanophenethylcarbamate” is a chemical compound with the molecular formula C14H18N2O2 . It contains a total of 36 bonds, including 18 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 nitrile (aromatic) .

Synthesis Analysis

The synthesis of related compounds has been studied. For instance, ketoreductases have been used for chiral selective reduction in similar compounds . The process involves screening for suitable ketoreductases, identifying optimal parameters for the reaction, and performing the reaction at different temperatures, enzyme loadings, and substrate loadings .Molecular Structure Analysis

The molecule contains a total of 36 bonds, including 18 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 nitrile (aromatic) .科学的研究の応用

Synthesis of Biologically Active Compounds

The compound can be used as a starting material in the synthesis of biologically active compounds. For instance, it has been used in the synthesis of di-tert-butylphenol derivatives which are potent dual COX-2/5-LO inhibitors . These inhibitors are key enzymes in the biosynthesis of eicosanoids, which are signaling molecules that regulate various physiological processes in the body.

Development of Anti-Cancer Drugs

The compound has potential applications in the development of anti-cancer drugs. The di-tert-butylphenol derivatives synthesized using this compound have shown high 5-LO inhibitory activities in vitro . This suggests that they could be used in the development of drugs targeting inflammatory mediators and related signaling pathways, which may offer a rational strategy for the treatment of cancer .

Synthesis of Natural Products

The compound can also be used as a precursor in the synthesis of natural products. For example, it has been used in the synthesis of “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate”, a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Organic Synthesis

“2-(4-Cyano-phenyl)-N-Boc-ethylamine” is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a variety of other compounds, contributing to the development of new materials and pharmaceuticals.

Agrochemicals and Dye Stuff

The compound is also used in the synthesis of agrochemicals and dye stuff . These substances have wide-ranging applications in agriculture and the textile industry.

Safety And Hazards

将来の方向性

Carbamates, including “tert-Butyl 4-cyanophenethylcarbamate”, have received much attention due to their application in drug design and discovery . They are integral parts of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) . Many compounds that contain a carbamate group are currently in various stages of preclinical and clinical trials .

特性

IUPAC Name |

tert-butyl N-[2-(4-cyanophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-8-11-4-6-12(10-15)7-5-11/h4-7H,8-9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOXDKZFTYWETQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620745 | |

| Record name | tert-Butyl [2-(4-cyanophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-cyanophenethylcarbamate | |

CAS RN |

172348-86-6 | |

| Record name | tert-Butyl [2-(4-cyanophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydrofuro[3,2-c]pyridine-6-carbonitrile](/img/structure/B68262.png)

![2,7-Diazatricyclo[6.2.0.03,6]deca-1(8),3(6)-diene-4,5,9,10-tetrone](/img/structure/B68264.png)

![2-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B68281.png)

![4-fluoro-7-methyl-1H-benzo[d]imidazole](/img/structure/B68285.png)